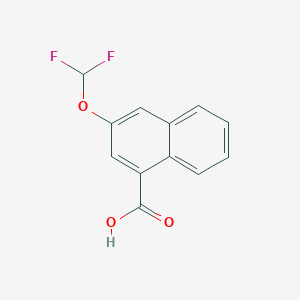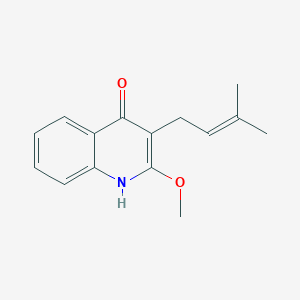
2-(Difluoromethoxy)naphthalene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ジフルオロメトキシ)ナフタレン-4-カルボン酸は、ナフタレン誘導体のクラスに属する有機化合物です。この化合物は、ナフタレン環にジフルオロメトキシ基が付加されていることで特徴付けられ、これはその化学的性質と反応性に大きな影響を与えます。
準備方法
合成経路と反応条件
2-(ジフルオロメトキシ)ナフタレン-4-カルボン酸の合成は、一般的にナフタレン環へのジフルオロメトキシ基の導入、それに続くカルボキシル化を伴います。一般的な方法の1つは、2-ナフトールとジフルオロメチルエーテルを塩基の存在下で反応させて2-(ジフルオロメトキシ)ナフタレンを生成する方法です。 この中間体は、次に高圧と高温で二酸化炭素を用いてカルボキシル化され、最終生成物が得られます .
工業生産方法
2-(ジフルオロメトキシ)ナフタレン-4-カルボン酸の工業生産は、同様の合成経路をより大規模に利用している可能性があります。このプロセスには、通常、収率と純度を最大化するための反応条件の最適化が含まれます。 連続フロー反応器や自動合成などの高度な技術が、効率性とスケーラビリティを高めるために使用される場合があります .
化学反応の分析
反応の種類
2-(ジフルオロメトキシ)ナフタレン-4-カルボン酸は、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、カルボン酸基をアルコールまたはアルデヒドに変換することができます。
置換: 適切な条件下では、ジフルオロメトキシ基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がよく使用されます。
置換: 求核置換反応には、水素化ナトリウム (NaH) や有機リチウム化合物などの試薬が関与する可能性があります。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はナフトキノンを生成する可能性がありますが、還元はナフタレンメタノールまたはナフタレンアルデヒド誘導体を生成する可能性があります .
科学研究への応用
2-(ジフルオロメトキシ)ナフタレン-4-カルボン酸は、科学研究において幅広い用途を持っています。
化学: 医薬品や農薬を含むより複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 特定の酵素や受容体を標的とする薬剤開発、特にその用途を探るための研究が進められています。
科学的研究の応用
2-(Difluoromethoxy)naphthalene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
2-(ジフルオロメトキシ)ナフタレン-4-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。ジフルオロメトキシ基は、化合物の特定の酵素や受容体への結合親和性を高めることで、それらの活性を調節することができます。 カルボン酸基もまた、化合物の溶解性とバイオアベイラビリティに役割を果たし、その全体的な効力を左右する可能性があります .
類似の化合物との比較
類似の化合物
- 2-(ジフルオロメトキシ)ナフタレン-6-カルボン酸
- 3-(ジフルオロメトキシ)ナフタレン-2-カルボン酸
- 2-ナフトエ酸
ユニークさ
2-(ジフルオロメトキシ)ナフタレン-4-カルボン酸は、ナフタレン環上のジフルオロメトキシ基とカルボン酸基の特定の位置のためにユニークです。このユニークな構造は、アナログと比較して、明確な化学的および生物学的特性を与えています。 たとえば、ジフルオロメトキシ基の位置は、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があり、特定の用途に適した貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- 2-(Difluoromethoxy)naphthalene-6-carboxylic acid
- 3-(Difluoromethoxy)naphthalene-2-carboxylic acid
- 2-Naphthoic acid
Uniqueness
2-(Difluoromethoxy)naphthalene-4-carboxylic acid is unique due to the specific positioning of the difluoromethoxy group and the carboxylic acid group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the difluoromethoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
特性
分子式 |
C12H8F2O3 |
|---|---|
分子量 |
238.19 g/mol |
IUPAC名 |
3-(difluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-8-5-7-3-1-2-4-9(7)10(6-8)11(15)16/h1-6,12H,(H,15,16) |
InChIキー |
ABLAHYRIUHQJEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)





![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)


![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)

